Halogen-Dependent Environmental Toxicity: 1–3 Orders of Magnitude Higher Toxicity Than Non-Halogenated Precursors
In a comparative study of coupling phenolic disinfection byproducts, 4-(4-bromophenoxy)phenol exhibited toxicity 1–3 orders of magnitude greater than its non-halogenated precursor 4-phenoxyphenol and uncoupled DBPs such as 4-iodophenol [1]. This halogen-dependent toxicity elevation was consistently observed across the halogen series, with brominated and iodinated analogs showing the most pronounced increases relative to non-halogenated comparators. The study also detected 0.355 ng/L of 4-(4-bromophenoxy)phenol in Songhua River water, confirming its environmental occurrence as a transformation product during oxidative water treatment followed by chlorination [1].
| Evidence Dimension | Toxicity relative to non-halogenated precursors |
|---|---|
| Target Compound Data | Toxicity 1–3 orders of magnitude higher than 4-phenoxyphenol |
| Comparator Or Baseline | 4-Phenoxyphenol (non-halogenated precursor) and 4-iodophenol (uncoupled DBP) |
| Quantified Difference | 1–3 orders of magnitude (10× to 1,000× higher toxicity) |
| Conditions | Toxicity assessment of coupling phenolic DBPs formed during chlorination disinfection following pre-oxidation of water |
Why This Matters
For environmental monitoring programs and toxicological risk assessment, this compound serves as a critical analytical standard due to its exceptionally elevated toxicity relative to its precursor, requiring differentiated detection and quantification protocols compared to non-halogenated phenoxyphenols.
- [1] Journal of Hazardous Materials. (2025). Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection. Journal of Hazardous Materials, 483, 136678. View Source
